

Evaluating the In Vivo Toxicity of GSPT1 Degraders: A Comparative Guide

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Compound of Interest		
Compound Name:	GSPT1 degrader-5	
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The development of GSPT1 (G1 to S phase transition 1) degraders as potent anti-cancer agents has shown significant promise. These molecular glue degraders function by inducing the ubiquitination and subsequent proteasomal degradation of GSPT1, a key protein involved in translation termination. This targeted protein degradation leads to cell cycle arrest and apoptosis in cancer cells. However, as GSPT1 is also essential for the function of healthy cells, a thorough evaluation of the in vivo toxicity of these compounds is critical for their clinical advancement. This guide provides a comparative overview of the in vivo toxicity profiles of prominent GSPT1 degraders, supported by available preclinical and clinical data.

Comparative In Vivo Toxicity of GSPT1 Degraders

The in vivo toxicity of GSPT1 degraders is primarily linked to their on-target effect of GSPT1 depletion in healthy tissues. The most frequently observed toxicities are hematological, given the high translational activity of hematopoietic stem and progenitor cells. However, differences in compound structure, selectivity, and pharmacokinetic properties can lead to varied safety profiles. Here, we compare the available in vivo toxicity data for three key GSPT1 degraders: CC-90009, MRT-2359, and SJ6986.



Compound	Model System	Key In Vivo Toxicity Findings	Reference
CC-90009	Human Patients (Phase 1 Clinical Trial)	- On-target toxicities: Hypocalcemia, hypotension, and cytokine release syndrome.[1] - Dose- limiting toxicities (DLTs) at 2.4-3.6 mg: Hypotension, systemic inflammatory response syndrome (SIRS), hyperbilirubinemia, pneumonitis, and pericarditis.[1] - Most common Grade 3/4 treatment-related adverse events (TRAEs): Hypocalcemia, hypotension, hyperbilirubinemia, hypotension, hyperbilirubinemia, hypotension, hyperbilirubinemia, hypotension, hyperglycemia, hypophosphatemia, pneumonitis, sepsis, thrombocytopenia, and tumor lysis syndrome.[1]	
MRT-2359	Human Patients (Phase 1/2 Clinical Trial)	- Dose-limiting toxicities (DLTs) at 2 mg: Grade 4 thrombocytopenia and Grade 4 neutropenia Lower doses (0.5 mg and 1 mg): Only	[2]



Grade 1 or 2

treatment-related

adverse events. -

Favorable safety

profile at lower doses:

No signs of

hypotension, cytokine

release syndrome

(CRS), or clinically

significant

hypocalcemia.[2] -

Recommended Phase

2 Dose (RP2D): 0.5

mg daily on a 21 days

on, 7 days off

schedule.[2]

- Generally well-

tolerated in in vivo

efficacy studies.[3][4] -

Did not significantly

impair the

differentiation of

human CD34+

hematopoietic stem

cells ex vivo,

suggesting a potential

[3][4][5]

for sparing normal

hematopoiesis.[3][4]

[5] - Specific

Maximum Tolerated

Dose (MTD) or

detailed

histopathological findings are not

publicly available.

SJ6986

Mouse Models (Preclinical)



Experimental Protocols

Standardized protocols are crucial for the accurate assessment of in vivo toxicity. The following outlines a general methodology for evaluating the toxicity of GSPT1 degraders in a rodent model, often requiring the use of humanized CRBN mice due to the species-specific nature of these compounds.[6][7]

Acute Oral Toxicity Study (OECD Guideline 423)

- Objective: To determine the acute toxic effects of a single oral dose of the GSPT1 degrader.
- Animals: Young adult, healthy, non-pregnant female humanized CRBN mice are typically used.
- Procedure:
 - Animals are fasted overnight prior to dosing.
 - The test substance is administered orally by gavage at a starting dose level (e.g., 5, 50, 300, 2000 mg/kg).
 - A stepwise procedure is followed, with 3 animals per step. The outcome of the first step determines the dose for the next step.
 - Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern), and body weight changes for at least 14 days.
 - A gross necropsy of all animals is performed at the end of the study.

Repeated Dose 28-Day Oral Toxicity Study (OECD Guideline 407)

- Objective: To evaluate the sub-acute toxicity of the GSPT1 degrader following daily oral administration for 28 days.
- Animals: Both male and female humanized CRBN mice are used.



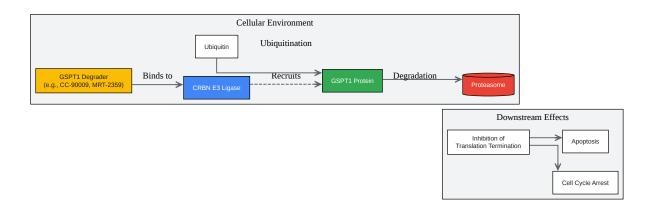
• Procedure:

- At least three dose groups and a control group are used.
- The test substance is administered daily by oral gavage for 28 days.
- Observations:
 - Clinical Signs: Daily observation for signs of toxicity.
 - Body Weight and Food Consumption: Recorded weekly.
 - Hematology: At termination, blood samples are collected for a complete blood count (CBC) including red blood cell count, white blood cell count with differential, platelet count, and hemoglobin concentration.
 - Clinical Chemistry: Serum samples are analyzed for markers of liver function (ALT, AST, ALP, bilirubin), kidney function (BUN, creatinine), and other relevant parameters.
 - Gross Necropsy: All animals are subjected to a full gross necropsy.
 - Histopathology: A comprehensive list of organs and tissues from the control and highdose groups are preserved for microscopic examination. If treatment-related changes are observed in the high-dose group, the examination is extended to the lower dose groups.

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the action and evaluation of GSPT1 degraders, the following diagrams have been generated using the DOT language.

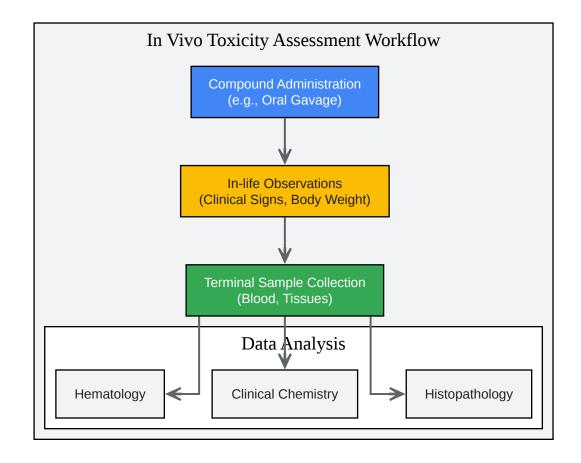




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Caption: Mechanism of action of GSPT1 molecular glue degraders.





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Caption: General workflow for in vivo toxicity studies.

In conclusion, the in vivo toxicity of GSPT1 degraders is a critical aspect of their preclinical and clinical development. While on-target hematological toxicities are a known class effect, the therapeutic window can be optimized through careful dose selection and scheduling, as demonstrated by the clinical development of MRT-2359. Further studies, particularly in humanized mouse models, will be essential to fully characterize and compare the safety profiles of emerging GSPT1 degraders and to guide the development of safer and more effective therapies for cancer patients.

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